molecular formula C13H14SSi B14600492 Methyl(diphenyl)silanethiol CAS No. 60642-95-7

Methyl(diphenyl)silanethiol

Cat. No.: B14600492
CAS No.: 60642-95-7
M. Wt: 230.40 g/mol
InChI Key: OZCQHWAJDZGUAI-UHFFFAOYSA-N
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Description

Methyl(diphenyl)silanethiol is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(diphenyl)silanethiol can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the Si-S bond.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as platinum or palladium are commonly used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)silanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The compound can be reduced to form the corresponding silane.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Methyl(diphenyl)silanethiol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of high-performance materials such as silicone rubbers and resins.

Mechanism of Action

The mechanism of action of methyl(diphenyl)silanethiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: Lacks the thiol group, making it less reactive in certain chemical reactions.

    Methylsilane: Contains only a methyl group bonded to silicon, lacking the phenyl groups and thiol group.

    Phenylsilane: Contains phenyl groups but lacks the thiol group.

Uniqueness

Methyl(diphenyl)silanethiol is unique due to the presence of both phenyl groups and a thiol group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

60642-95-7

Molecular Formula

C13H14SSi

Molecular Weight

230.40 g/mol

IUPAC Name

methyl-diphenyl-sulfanylsilane

InChI

InChI=1S/C13H14SSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI Key

OZCQHWAJDZGUAI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)S

Origin of Product

United States

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